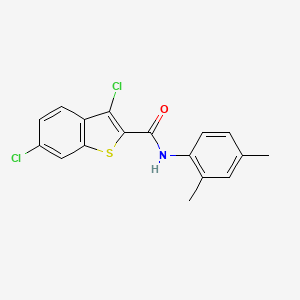methanone](/img/structure/B11129204.png)
[4-(4-chlorophenyl)-4-hydroxypiperidino](1H-indazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-4-hydroxypiperidinomethanone: is a heterocyclic compound with an intriguing structure. It combines a piperidine ring, a chlorophenyl group, and an indazole moiety. Let’s explore its properties and applications.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for this compound. One notable method involves the seven-step synthesis from dimethyl malonate, resulting in a 31% overall yield. The procedure is straightforward and practical for obtaining the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction processes are possible.
Substitution: Substitution reactions can occur at various positions.
Dimethyl malonate: Used in the synthesis.
Other reagents: Vary depending on the specific reaction pathway.
Aplicaciones Científicas De Investigación
Broad Applications::
Antiviral: Some derivatives exhibit antiviral activity against influenza A and Coxsackie B4 virus.
Anti-inflammatory: Certain indazole derivatives possess anti-inflammatory properties.
Anticancer: Indazole-based compounds have been explored as potential anticancer agents.
Other areas: Hypoglycemic, antiprotozoal, and antihypertensive activities have also been reported.
Mecanismo De Acción
The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Uniqueness::
Distinctive Structure: The combination of piperidine, chlorophenyl, and indazole motifs sets it apart.
Potential JAK Inhibitor: Similar to other JAK inhibitors, it may have applications in immune-related diseases.
Propiedades
Fórmula molecular |
C19H18ClN3O2 |
|---|---|
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(1H-indazol-3-yl)methanone |
InChI |
InChI=1S/C19H18ClN3O2/c20-14-7-5-13(6-8-14)19(25)9-11-23(12-10-19)18(24)17-15-3-1-2-4-16(15)21-22-17/h1-8,25H,9-12H2,(H,21,22) |
Clave InChI |
YEQPUKKVCUYMRB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=NNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11129125.png)
![7-Fluoro-2-(furan-2-ylmethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129129.png)
![7-Bromo-2-(furan-2-ylmethyl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129131.png)

![Methyl [2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate](/img/structure/B11129137.png)
![6-[(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11129146.png)
![3-{6-Butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine](/img/structure/B11129150.png)
![2-(2,4-Dimethoxyphenyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11129158.png)
![2-(4-tert-butylphenoxy)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11129165.png)
![N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(furan-2-ylmethyl)glycinamide](/img/structure/B11129171.png)
![3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11129188.png)
![2-[2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B11129195.png)
![(5Z)-5-(2-ethoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11129200.png)
![furan-2-yl(4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazin-1-yl)methanone](/img/structure/B11129203.png)
